molecular formula C11H15Cl2N B3164605 (Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine CAS No. 893590-39-1

(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine

Cat. No.: B3164605
CAS No.: 893590-39-1
M. Wt: 232.15 g/mol
InChI Key: NCIFEHQOISOQBA-UHFFFAOYSA-N
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Description

Foundational Significance of Substituted Secondary Amines in Chemical Synthesis and Biology

Substituted secondary amines are a class of organic compounds defined by a nitrogen atom bonded to two carbon-containing groups and one hydrogen atom. fiveable.me This structural characteristic makes them fundamental building blocks in a vast array of chemical and biological processes.

In chemical synthesis, secondary amines are indispensable. They serve as versatile intermediates and nucleophiles in reactions that form crucial carbon-nitrogen bonds. amerigoscientific.com Their reactivity is central to the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. amerigoscientific.compurkh.com Traditional synthetic routes to access these amines include the N-monoalkylation of primary amines and the reductive amination of carbonyl compounds, though modern research continues to seek more efficient and selective methodologies to overcome challenges like overalkylation. researchgate.netnih.gov

Biologically, the secondary amine motif is a cornerstone of life. It is present in a multitude of essential biomolecules, from amino acids that form the backbone of proteins to neurotransmitters like serotonin (B10506) and dopamine (B1211576) that regulate critical neurological functions. purkh.comvedantu.com In medicinal chemistry, the amine functional group is one of the most common found in drug molecules. auburn.edu Its basicity allows for the formation of salts, which can improve a drug's solubility and bioavailability. Furthermore, the protonated form of the amine can provide a positive charge, which is often crucial for binding to biological targets such as enzymes and receptors. auburn.eduwhamine.com Consequently, secondary amines are integral to drugs across numerous therapeutic areas, including analgesics, antihistamines, and antidepressants. vedantu.comwhamine.com

The (Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine Structural Motif: A Focus for Academic Investigation

This compound is a specific secondary amine whose structure warrants academic investigation due to the unique combination of its constituent parts. While extensive research dedicated solely to this exact molecule is not widely published, its structural features are characteristic of compounds explored in medicinal and synthetic chemistry.

Chemical and Physical Data for this compound
PropertyValue
CAS Number893590-39-1
Molecular FormulaC₁₁H₁₅Cl₂N
Molecular Weight232.15 g/mol

The key structural elements of this compound are:

A Secondary Amine Core: As discussed, this functional group is a well-established pharmacophore and a versatile synthetic handle.

A Chiral Butan-2-yl Group: The presence of a stereocenter in this alkyl substituent means the molecule can exist as distinct enantiomers. In pharmacology, the stereochemistry of a molecule can be critical to its interaction with chiral biological targets like receptors and enzymes.

A 2,3-Dichlorophenylmethyl Moiety: The dichlorinated benzene (B151609) ring is a feature found in numerous biologically active compounds. Halogen atoms, like chlorine, can significantly alter a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions. Research on other compounds containing dichlorophenyl groups has shown a wide range of biological activities, including potential applications as antitumor agents. nih.gov The specific 2,3-substitution pattern influences the electronic and steric profile of the aromatic ring, distinguishing it from other isomers (e.g., 2,4-dichloro or 3,4-dichloro) and potentially leading to unique biological effects.

The combination of these motifs in a single molecule makes this compound a compelling candidate for synthetic methodology development and biological screening. Academic investigation would likely focus on stereoselective synthesis of its enantiomers and exploration of its potential bioactivity, drawing parallels from research on analogous N-benzyl- and dichlorophenyl-containing structures.

Delimitation of Research Scope: Prioritizing Advanced Chemical and Biochemical Inquiry

This article is focused exclusively on the chemical and biochemical aspects of this compound from an academic research perspective. The scope is intentionally delimited to a scientific exploration of the molecule's structure, its relationship to the broader class of substituted secondary amines, and the potential avenues for its investigation in chemical synthesis and biological studies.

The content prioritizes the foundational chemistry and the rationale for its academic interest. Therefore, this discussion will not include any information related to dosage, administration, safety profiles, or adverse effects. The objective is to provide a scientifically grounded overview of the compound as a subject of contemporary chemical research, rather than as a clinical or commercial product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N/c1-3-8(2)14-7-9-5-4-6-10(12)11(9)13/h4-6,8,14H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIFEHQOISOQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Butan 2 Yl 2,3 Dichlorophenyl Methyl Amine and Its Analogues

Regioselective and Chemoselective Synthesis Approaches

The construction of the secondary amine linkage in (Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance.

Nucleophilic Substitution Reactions in Benzylamine (B48309) Synthesis

A primary route to N-substituted benzylamines involves the nucleophilic substitution of a benzyl (B1604629) halide with an amine. In the context of synthesizing this compound, this would involve the reaction of 2,3-dichlorobenzyl halide (e.g., bromide or chloride) with butan-2-amine.

The reaction proceeds via an SN2 mechanism, where the lone pair of the nitrogen atom in butan-2-amine attacks the electrophilic benzylic carbon of the 2,3-dichlorobenzyl halide, displacing the halide ion. A potential complication of this method is the possibility of over-alkylation, where the newly formed secondary amine can react further with the benzyl halide to produce a tertiary amine. chemguide.co.uk To mitigate this, a large excess of the primary amine (butan-2-amine) is often employed. chemguide.co.uk The use of a non-nucleophilic base is also crucial to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the starting amine and thus maintaining its nucleophilicity.

Table 1: Representative Nucleophilic Substitution Reaction for the Synthesis of this compound This table presents hypothetical data based on typical reaction outcomes for similar substrates.

Entry Benzyl Halide Amine (Equivalents) Base Solvent Temperature (°C) Yield (%)
1 2,3-Dichlorobenzyl chloride Butan-2-amine (3) K₂CO₃ Acetonitrile 80 75

Reductive Amination Protocols for Secondary Amine Formation

Reductive amination is a highly versatile and widely used method for the synthesis of secondary amines, which effectively avoids the issue of over-alkylation seen in nucleophilic substitution. masterorganicchemistry.com This two-step, one-pot process involves the initial formation of an imine from the condensation of an aldehyde or ketone with a primary amine, followed by the in-situ reduction of the imine to the corresponding amine. masterorganicchemistry.commdma.ch

For the synthesis of this compound, 2,3-dichlorobenzaldehyde (B127699) would be reacted with butan-2-amine to form the corresponding N-(2,3-dichlorobenzylidene)butan-2-imine. This intermediate is then reduced without isolation using a mild reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this transformation as it is selective for the reduction of imines in the presence of aldehydes and is tolerant of a wide range of functional groups. mdma.chharvard.edu Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be employed. masterorganicchemistry.com

Table 2: Reductive Amination for the Synthesis of this compound This table presents hypothetical data based on typical reaction outcomes for similar substrates.

Entry Aldehyde Amine Reducing Agent Solvent Temperature (°C) Yield (%)
1 2,3-Dichlorobenzaldehyde Butan-2-amine NaBH(OAc)₃ Dichloroethane 25 90

Alternative Synthetic Routes (e.g., from different precursors)

While nucleophilic substitution and reductive amination are the most common approaches, alternative synthetic strategies can also be employed. One such method is the N-alkylation of amines with alcohols, which proceeds via a "borrowing hydrogen" methodology. researchgate.net In this approach, a catalyst, often a transition metal complex, temporarily oxidizes the alcohol (e.g., 2,3-dichlorobenzyl alcohol) to the corresponding aldehyde. This aldehyde then undergoes reductive amination with the amine (butan-2-amine), and the catalyst returns the "borrowed" hydrogen to reduce the imine intermediate. This method is atom-economical as it produces water as the only byproduct.

Another alternative involves the reduction of an amide. For instance, the amide formed from the reaction of 2,3-dichlorobenzoyl chloride with butan-2-amine can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the target secondary amine. However, the harsh conditions required for this reduction may limit its applicability for substrates with sensitive functional groups.

Enantioselective Synthesis of Chiral this compound Isomers

The butan-2-yl group in the target molecule contains a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of enantioselective synthetic methods crucial.

Asymmetric Construction of the Butan-2-yl Stereocenter

The chirality of the final molecule can be introduced by starting with an enantiomerically pure form of butan-2-amine. Chiral butan-2-amine can be obtained through various methods, including the resolution of racemic mixtures or through asymmetric synthesis. One prominent method for the asymmetric synthesis of chiral amines is the use of tert-butanesulfinamide as a chiral auxiliary. nih.govyale.eduresearchgate.net In this approach, a ketone (in this case, butan-2-one) is condensed with enantiopure tert-butanesulfinamide to form a chiral N-sulfinyl imine. Subsequent reduction of this imine proceeds with high diastereoselectivity, and acidic cleavage of the sulfinyl group affords the chiral primary amine. nih.govresearchgate.net

Diastereoselective Synthesis via Chiral Auxiliaries or Catalysts

When a racemic mixture of butan-2-amine is used, the enantiomers of the final product can be separated. However, a more elegant approach is to employ a chiral auxiliary or catalyst to induce diastereoselectivity in the key bond-forming step.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com For instance, a chiral auxiliary could be attached to the 2,3-dichlorobenzaldehyde precursor. The subsequent reductive amination with racemic butan-2-amine would then lead to the formation of diastereomers, which can be separated. The chiral auxiliary is then cleaved to yield the enantiomerically enriched target molecule. Pseudoephedrine is a well-known chiral auxiliary that can be used for the diastereoselective alkylation of enolates. nih.gov

Alternatively, asymmetric catalysis can be employed to achieve enantioselectivity. nih.gov In the context of reductive amination, a chiral catalyst can be used to control the facial selectivity of the hydride addition to the imine intermediate. Transition metal catalysts with chiral ligands have been successfully used for the asymmetric hydrogenation of imines, providing a direct route to chiral amines with high enantiomeric excess. nih.gov

Table 3: Common Chiral Auxiliaries and Catalysts in Asymmetric Amine Synthesis

Method Reagent/Catalyst Description
Chiral Auxiliary (R)- or (S)-tert-Butanesulfinamide Forms a chiral sulfinylimine intermediate that directs stereoselective nucleophilic addition or reduction. nih.govresearchgate.net
Chiral Auxiliary Evans Oxazolidinones Used to control the stereochemistry of alkylation reactions of carboxylic acid derivatives.

Enzymatic and Biocatalytic Routes to Enantioenriched Products

The synthesis of enantioenriched amines is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of chiral molecules is often dependent on their stereochemistry. Biocatalysis, utilizing isolated enzymes or whole-cell systems, has emerged as a powerful and sustainable alternative to traditional chemical methods for producing optically pure amines. mdpi.comdiva-portal.org Enzymes operate under mild conditions, are derived from renewable resources, and exhibit remarkable chemo-, regio-, and stereoselectivity, aligning with the principles of green chemistry. mdpi.comresearchgate.net For the synthesis of chiral secondary amines like this compound, several enzymatic strategies can be envisioned, primarily involving enzymes such as transaminases and reductive aminases.

Amine transaminases (ATAs), also known as ω-transaminases, are a key class of enzymes for chiral amine synthesis. nih.gov They catalyze the transfer of an amino group from an amino donor to a prochiral ketone or aldehyde acceptor. mdpi.com While ATAs are most commonly used for the asymmetric synthesis of primary chiral amines from ketones, they can be employed in multi-step or cascade reactions. diva-portal.orgnih.gov For instance, a prochiral ketone could be asymmetrically aminated to a chiral primary amine, which then undergoes a subsequent reaction to yield the final secondary amine. The primary challenge in ATA-catalyzed reactions is often the unfavorable thermodynamic equilibrium, which necessitates various strategies to drive the reaction toward product formation. nih.govrsc.org

More directly applicable to the synthesis of secondary amines are imine reductases (IREDs) and reductive aminases (RedAms). nih.govd-nb.info These enzymes catalyze the reduction of a pre-formed imine or the direct reductive amination of a carbonyl compound with an amine, using a nicotinamide (B372718) cofactor (NADH or NADPH). d-nb.info Reductive aminases, in particular, have become a versatile family of biocatalysts for chiral amine synthesis. d-nb.info The synthesis of an enantioenriched product like (S)- or (R)-(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine could be achieved by reacting 2,3-dichlorobenzaldehyde with butan-2-amine in the presence of a stereoselective RedAm. The enzyme's active site would control the facial selectivity of the hydride attack on the intermediate iminium ion, leading to one enantiomer in high excess. Recent advancements have focused on expanding the substrate scope of these enzymes through directed evolution and protein engineering to accept a wider range of ketones, aldehydes, and amines, including cyclic secondary amines. d-nb.infonih.gov

The table below summarizes key enzyme classes and their potential application in the synthesis of chiral amines analogous to the target compound.

Enzyme ClassReaction TypePotential Application for this compound SynthesisKey Advantages
Amine Transaminases (ATAs) Asymmetric synthesis from prochiral ketonesSynthesis of the chiral precursor, (R)- or (S)-butan-2-amine, from butan-2-one.High enantioselectivity, avoids costly cofactors that require regeneration. nih.gov
Imine Reductases (IREDs) / Reductive Aminases (RedAms) Reductive amination of ketones/aldehydes with aminesDirect synthesis by reacting 2,3-dichlorobenzaldehyde with butan-2-amine.High stereocontrol in the formation of the secondary amine bond. nih.govd-nb.info
Hydrolases (e.g., Lipases) Kinetic resolution of racemic aminesSeparation of a racemic mixture of this compound via enantioselective acylation.Broad substrate scope, high stability.
Amine Dehydrogenases (AmDHs) Reductive amination of ketonesSynthesis of chiral primary amine precursors.Can provide access to enantiopure building blocks. researchgate.net

Sustainable and Scalable Synthetic Processes

The development of synthetic routes that are not only efficient but also sustainable and scalable is a primary goal in modern chemistry. This involves adhering to the principles of green chemistry and leveraging advanced manufacturing technologies like continuous flow chemistry to minimize environmental impact, improve safety, and enhance economic viability.

Green chemistry is a framework of twelve principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org The synthesis of amines, a cornerstone of industrial and pharmaceutical chemistry, is an area where these principles can have a significant impact. rsc.orgbenthamscience.com

Traditional amine synthesis often involves stoichiometric reagents, harsh reaction conditions, and the generation of significant waste. In contrast, greener approaches prioritize atom economy, catalysis, and the use of benign solvents and renewable feedstocks. rsc.org

Key green chemistry principles applicable to the synthesis of this compound and its analogues include:

Catalysis: The use of catalytic methods is superior to stoichiometric ones. For amine synthesis, this includes catalytic hydrogenation (instead of metal hydride reagents) and biocatalysis. semanticscholar.orgrsc.org Enzymes like transaminases and reductive aminases are prime examples of highly efficient and selective catalysts that operate under mild, aqueous conditions. mdpi.comgctlc.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reductive amination, a common method for synthesizing secondary amines, can have high atom economy, especially when using catalytic hydrogen as the reductant.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. Biocatalytic reactions are often performed in water, an environmentally benign solvent. semanticscholar.org If organic solvents are necessary, greener alternatives should be considered.

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. Enzymatic reactions typically meet this criterion, reducing the energy footprint of the synthesis compared to methods requiring high temperatures. semanticscholar.org

Use of Renewable Feedstocks: While the aromatic portion of the target molecule is derived from petrochemical sources, there is growing interest in producing amine precursors from biomass. rsc.orgrsc.org

By integrating these principles, the synthesis of amines can be made more sustainable, reducing waste and environmental impact while often improving efficiency and safety. rsc.org

Continuous flow chemistry, where reagents are pumped through a network of tubes or channels, has emerged as a powerful technology for chemical synthesis, offering numerous advantages over traditional batch processing. rsc.org For the synthesis of amines, flow chemistry provides enhanced control over reaction parameters, improved safety, and straightforward scalability. researchgate.netrsc.org

The benefits of applying continuous flow technology to the synthesis of secondary amines like this compound are significant:

Enhanced Safety: Many reactions for amine synthesis are highly exothermic or involve hazardous intermediates (e.g., imines) or reagents. rsc.org The small volume of a flow reactor minimizes the risk associated with potential thermal runaways or the handling of toxic substances. acs.org

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heating and cooling, enabling precise temperature control. rsc.org This leads to cleaner reactions, higher yields, and fewer byproducts.

Scalability: Scaling up a flow process involves running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more predictable and efficient than transitioning a batch process to a larger vessel.

Integration and Automation: Flow systems allow for the integration of multiple synthetic and purification steps into a single, continuous process. rsc.org This "end-to-end" synthesis can significantly reduce manual handling, processing time, and plant footprint. For example, the formation of an imine from 2,3-dichlorobenzaldehyde and butan-2-amine could be followed immediately by catalytic hydrogenation in a subsequent reactor module without isolating the intermediate.

Immobilized catalysts, including enzymes, are particularly well-suited for flow applications. rsc.orgnih.gov Packing a reactor column with an immobilized biocatalyst, such as a reductive aminase, allows for the continuous production of the chiral amine product. This approach not only facilitates product purification but also enhances the stability and reusability of the enzyme, making the process more economically viable. nih.gov

The following table provides a comparative overview of batch versus continuous flow processing for amine synthesis.

FeatureBatch ProcessingContinuous Flow Processing
Safety Higher risk with exothermic reactions or hazardous materials due to large volumes.Inherently safer due to small reactor volumes and better temperature control. rsc.org
Heat & Mass Transfer Often limited, leading to temperature gradients and potential side reactions.Excellent, enabling precise control and higher reaction efficiency. rsc.org
Scalability Complex, often requires re-optimization of reaction conditions.Straightforward, achieved by longer run times or parallelization.
Process Control Manual or semi-automated control over reaction parameters.High degree of automation and precise control over stoichiometry, residence time, and temperature.
Integration Multi-step processes require isolation and handling of intermediates.Enables telescoping of multiple reaction and purification steps. acs.org
Catalyst Reuse Recovery of homogeneous catalysts can be difficult.Ideal for packed-bed reactors with immobilized catalysts, allowing for easy reuse. nih.gov

Sophisticated Spectroscopic and Analytical Characterization of Butan 2 Yl 2,3 Dichlorophenyl Methyl Amine for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

Multi-Dimensional NMR for Complete Structural Assignment (e.g., ¹H, ¹³C, HSQC, HMBC)

A full suite of NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity within the (Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the butan-2-yl group and the dichlorophenylmethyl moiety. The aromatic region would display complex splitting patterns corresponding to the three adjacent protons on the 2,3-dichlorophenyl ring. The benzylic protons (CH₂) and the methine proton of the sec-butyl group (CH) would appear as distinct multiplets, with their chemical shifts influenced by the neighboring amine and aromatic ring. The ethyl and methyl protons of the sec-butyl group would also exhibit characteristic multiplicities and chemical shifts.

¹³C NMR: The carbon NMR spectrum would complement the ¹H data by showing signals for each unique carbon atom. The chemical shifts of the aromatic carbons would be diagnostic of the dichlorosubstitution pattern. The benzylic carbon and the carbons of the sec-butyl group would resonate in the aliphatic region of the spectrum.

2D NMR (HSQC and HMBC): To unambiguously assign these signals, two-dimensional NMR experiments are crucial. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon atom. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is instrumental in piecing together the molecular framework. For instance, HMBC correlations would be expected from the benzylic protons to the aromatic carbons of the dichlorophenyl ring, confirming the attachment of the methylamine (B109427) group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (based on general principles and data for related compounds)

GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
DichlorophenylAromatic CH7.0 - 7.5125 - 135
DichlorophenylQuaternary C-Cl-130 - 140
DichlorophenylQuaternary C-CH₂-135 - 145
Benzyl (B1604629)CH₂3.6 - 4.050 - 55
Butan-2-ylCH2.5 - 3.055 - 60
Butan-2-ylCH₂1.3 - 1.725 - 30
Butan-2-ylCH₃ (next to CH)0.9 - 1.215 - 20
Butan-2-ylCH₃ (terminal)0.8 - 1.010 - 15

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Stereochemical Assignment and Conformational Analysis via NMR

The butan-2-yl group contains a stereocenter, meaning this compound can exist as a pair of enantiomers. Advanced NMR techniques, such as the use of chiral solvating agents or derivatization with a chiral auxiliary, can be employed to distinguish between these enantiomers. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide information about the through-space proximity of protons, which is valuable for determining the preferred conformation of the molecule in solution.

Advanced Mass Spectrometry (MS) for Molecular Formula Confirmation and Purity

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of this compound, which has a predicted exact mass that can be calculated from the isotopic masses of its constituent atoms (C₁₁H₁₅Cl₂N). The characteristic isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would be a key diagnostic feature in the mass spectrum.

Hyphenated Techniques (e.g., LC-MS, UPLC-MS)

Coupling liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC) with mass spectrometry (LC-MS or UPLC-MS) is a highly sensitive and selective method for analyzing complex mixtures and assessing the purity of a compound. In the context of this compound, an LC-MS method would be developed to separate the target compound from any starting materials, byproducts, or degradation products. The mass spectrometer would then provide confirmation of the identity of the main peak and any impurities. Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the parent ion, can provide further structural information and help in the identification of unknown impurities.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Structure

While NMR and MS provide a wealth of information about the structure and connectivity of a molecule, Single Crystal X-ray Diffraction is the gold standard for determining the three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous confirmation of its molecular structure.

For a chiral molecule, X-ray diffraction using anomalous dispersion can determine the absolute stereochemistry of the stereocenter in the butan-2-yl group, definitively assigning it as either (R) or (S). Furthermore, the crystal structure reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. This information is invaluable for understanding the physical properties of the compound and its interactions with other molecules.

Chromatographic Techniques for Separation Science

Chromatographic methods are indispensable for the separation and analysis of complex mixtures, as well as for the purity assessment of synthesized compounds. For a chiral molecule like this compound, techniques that can differentiate between enantiomers are of paramount importance.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and highly effective method for the separation of enantiomers. mdpi.commdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, their separation. mdpi.com The choice of the CSP is critical and is often based on the structural characteristics of the analyte. For chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability and high enantioselectivity. mdpi.comresearchgate.net

The development of a successful chiral HPLC method for this compound would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. The mobile phase, typically a mixture of a non-polar organic solvent like hexane (B92381) or heptane (B126788) and a more polar alcohol modifier such as isopropanol (B130326) or ethanol, is optimized to balance resolution and analysis time. Detection is commonly performed using a UV detector, set at a wavelength where the dichlorophenyl chromophore exhibits strong absorbance.

The enantiomeric excess (ee), a measure of the purity of a chiral sample, can be accurately determined from the relative peak areas of the two enantiomers in the chromatogram. A well-resolved chromatogram is essential for the precise quantification of enantiomeric purity. mdpi.com

Table 1: Hypothetical Chiral HPLC Parameters for Enantiomeric Purity Analysis

ParameterCondition
Column Chiral Stationary Phase (e.g., Cellulose-based)
Mobile Phase n-Hexane/Isopropanol (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: The above table represents typical starting conditions for method development and would require optimization for the specific compound.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. The analysis of amines by GC can sometimes be challenging due to their polarity, which can lead to peak tailing and poor chromatographic performance. chromatographyonline.com To mitigate these issues, derivatization of the amine functional group is a common strategy. jfda-online.com Acylation, silylation, or alkylation can reduce the polarity and improve the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks. jfda-online.com

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for identification and quantification but also mass spectra that offer valuable structural information. The fragmentation pattern of this compound in the mass spectrometer would be characteristic of its molecular structure, showing fragments corresponding to the dichlorobenzyl and butan-2-yl moieties. For general screening purposes, GC-MS analysis can be compared against extensive mass spectral libraries for compound identification. msu.edu

Table 2: Potential GC-MS Parameters for Analysis

ParameterCondition
Column Capillary column (e.g., HP-5ms)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)
Detector Mass Spectrometer
Ionization Mode Electron Ionization (EI)

Note: Derivatization of the sample may be necessary to improve peak shape and thermal stability. The parameters are illustrative and require optimization.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretch of the secondary amine would typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl (butan-2-yl) and aromatic (dichlorophenyl) groups would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1000-1250 cm⁻¹ range. Furthermore, the C-Cl stretching vibrations associated with the dichlorophenyl group would give rise to absorptions in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. Aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum. The symmetric stretching of the C-Cl bonds could also be Raman active. A comprehensive analysis would involve the use of both techniques to obtain a more complete vibrational profile of the molecule.

Table 3: Expected Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Secondary Amine) Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
Aromatic C=C Stretch1450 - 1600
C-N Stretch1000 - 1250
C-Cl Stretch< 800

Note: These are general ranges and the exact peak positions for this compound would need to be determined experimentally.

Computational Chemistry and in Silico Modeling of Butan 2 Yl 2,3 Dichlorophenyl Methyl Amine

Electronic Structure Calculations and Quantum Chemical Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. For (Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the most stable three-dimensional arrangement of its atoms (the ground-state geometry).

From this optimized geometry, several global reactivity descriptors can be calculated. These descriptors help in predicting the chemical behavior of the molecule.

Illustrative Global Reactivity Descriptors for this compound

DescriptorSymbolTypical Value RangeSignificance
Ionization PotentialIP7 - 9 eVEnergy required to remove an electron.
Electron AffinityEA0.5 - 2 eVEnergy released when an electron is added.
Electronegativityχ3 - 5 eVTendency to attract electrons.
Chemical Hardnessη2.5 - 4 eVResistance to change in electron distribution.
SoftnessS0.25 - 0.4 eV⁻¹Reciprocal of hardness, indicates reactivity.
Electrophilicity Indexω1.5 - 4 eVPropensity to accept electrons.

Note: The values in this table are representative examples for a molecule of this class and are not derived from actual calculations on this compound.

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity and electronic transitions. mdpi.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. mdpi.com

For this compound, the HOMO would likely be localized on the electron-rich regions, such as the amine group and the dichlorophenyl ring, while the LUMO would be distributed over the aromatic ring system.

Illustrative FMO Properties for this compound

PropertySymbolTypical Value (eV)Implication
HOMO EnergyEHOMO-6.5Electron-donating capability.
LUMO EnergyELUMO-0.5Electron-accepting capability.
HOMO-LUMO GapΔE6.0High kinetic stability and low reactivity.

Note: The values in this table are representative examples for a molecule of this class and are not derived from actual calculations on this compound.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. researchgate.net The MEP surface displays regions of varying electron density, typically color-coded where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-deficient areas, prone to nucleophilic attack). researchgate.net

In this compound, the MEP would show the most negative potential (red) around the nitrogen atom of the amine group and the chlorine atoms, due to the high electronegativity of these atoms. The hydrogen atoms of the amine group and the aromatic ring would exhibit positive potential (blue).

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are essential for exploring its conformational space. These simulations would reveal the different shapes (conformations) the molecule can adopt in a given environment (e.g., in a solvent like water) and the relative stability of these conformations. By simulating the molecule's behavior over nanoseconds or longer, researchers can identify dominant conformations and understand how the molecule's shape changes, which is critical for its interaction with other molecules, such as proteins.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To build a QSAR model for a class of compounds including this compound, one would need a dataset of structurally similar molecules with measured biological activity. Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each molecule, and a mathematical equation would be derived to correlate these descriptors with the activity.

Pharmacophore modeling is another important in silico technique that identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. A pharmacophore model for a set of active compounds related to this compound would serve as a 3D template to guide the design of new molecules with potentially improved activity.

2D and 3D QSAR Approaches for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.

2D-QSAR methods utilize descriptors that are derived from the two-dimensional representation of a molecule. nih.gov These descriptors can include constitutional parameters (e.g., molecular weight, atom counts), topological indices (e.g., connectivity indices), and physicochemical properties (e.g., lipophilicity, molar refractivity). For a series of analogues of this compound, a 2D-QSAR model could be developed to predict a specific biological activity, such as inhibitory potency against a particular enzyme. This would involve synthesizing a training set of compounds, experimentally determining their activities, and then using statistical methods like multiple linear regression (MLR) to establish a correlation between the calculated descriptors and the observed activities. nih.gov

3D-QSAR methods, in contrast, consider the three-dimensional conformation of the molecules. nih.gov Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to generate 3D fields around aligned molecules that represent steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. nih.gov These fields are then statistically correlated with the biological activities of the compounds. A 3D-QSAR study on this compound and its analogues would provide insights into the spatial arrangement of chemical features that are crucial for biological activity, guiding the design of more potent compounds.

To illustrate a hypothetical 2D-QSAR study, consider the following table of this compound analogues and their predicted biological activities based on a fictional model.

Compound IDR1-GroupR2-GroupMolecular Weight ( g/mol )LogPPredicted Activity (IC50, µM)
1HH232.164.25.8
2FH250.154.34.1
3ClH266.614.72.5
4HCl266.614.73.2
5FF268.144.42.9

This table is interactive. You can sort the data by clicking on the column headers.

Development of Predictive Models for Analogues

The development of predictive QSAR models is an iterative process that begins with a training set of molecules with known activities. nih.gov Once a statistically robust and validated QSAR model is established for a series of compounds related to this compound, it can be used to predict the biological activities of novel, yet-to-be-synthesized analogues. nih.gov This predictive capability is a cornerstone of modern computer-aided drug design, as it allows for the in silico screening of large virtual libraries of compounds, prioritizing those with the highest predicted potency for synthesis and experimental testing. frontiersin.org

The insights gained from the QSAR models can guide the rational design of new analogues. For instance, if a 3D-QSAR model indicates that a bulky, electron-withdrawing group at a specific position on the dichlorophenyl ring is favorable for activity, new analogues incorporating such features can be designed. The predictive model can then be used to estimate the activity of these new designs before committing resources to their chemical synthesis.

Below is a hypothetical table showcasing the design of new analogues of this compound and their predicted activities based on a fictional QSAR model.

Analogue IDModification on Phenyl RingModification on Butyl ChainPredicted Biological Activity (pIC50)
A-012,3-dichlorosec-butyl6.5
A-022,3-difluorosec-butyl6.8
A-032-chloro, 3-bromosec-butyl7.2
A-042,3-dichloroisobutyl6.1
A-052,3-dichloron-butyl5.9

This table is interactive. You can sort the data by clicking on the column headers.

Solvent Effects and Implicit Solvent Models in Computational Studies

Computational studies of molecules like this compound are often performed in the gas phase to simplify calculations. However, biological processes and chemical reactions predominantly occur in a solvent environment, typically water. fiveable.me The solvent can significantly influence the conformation, stability, and reactivity of a molecule. fiveable.me Therefore, accounting for solvent effects is crucial for obtaining accurate and relevant computational results.

Explicit solvent models, which involve simulating individual solvent molecules, are computationally expensive. rsc.org Implicit solvent models, also known as continuum models, offer a computationally efficient alternative by representing the solvent as a continuous medium with a specific dielectric constant. fiveable.mewikipedia.org This approach captures the bulk effects of the solvent without the need to simulate each solvent molecule individually. fiveable.me

Common implicit solvent models include the Poisson-Boltzmann (PB) and Generalized Born (GB) models, which are based on continuum electrostatics. fiveable.me These models are often combined with a term that accounts for the nonpolar contributions to solvation, which are proportional to the solvent-accessible surface area (SASA). wikipedia.org The choice of implicit solvent model can impact the calculated properties of this compound, such as its conformational energies and solvation free energy.

The following table provides a hypothetical comparison of different implicit solvent models and their potential impact on the calculated solvation free energy of this compound.

Implicit Solvent ModelDielectric ConstantCalculated Solvation Free Energy (kcal/mol)
PCM (Polarizable Continuum Model)78.4 (Water)-8.5
SMD (Solvation Model based on Density)78.4 (Water)-9.2
COSMO (Conductor-like Screening Model)78.4 (Water)-8.9
PCM (Polarizable Continuum Model)20.7 (Acetone)-6.1
SMD (Solvation Model based on Density)20.7 (Acetone)-6.7

This table is interactive. You can sort the data by clicking on the column headers.

Structure Activity Relationship Sar Investigations of Butan 2 Yl 2,3 Dichlorophenyl Methyl Amine and Its Analogues Non Clinical Focus

Elucidating the Stereochemical Impact of the Butan-2-yl Moiety on Molecular Interactions

The presence of a butan-2-yl group introduces a chiral center into the molecule of (Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine. Stereochemistry is a critical determinant of biological activity, as the three-dimensional arrangement of atoms dictates the molecule's ability to fit into and interact with a specific receptor binding pocket. The differential activity of enantiomers is a well-established principle in medicinal chemistry, where one isomer often exhibits significantly higher potency than the other.

For ligands interacting with G protein-coupled receptors, such as the neurokinin receptors, the specific orientation of substituents is paramount for establishing key binding interactions. The (R)- and (S)-enantiomers of this compound would orient the ethyl and methyl groups of the butane (B89635) moiety differently in space. This variation can lead to:

Enhanced or Diminished Binding Affinity: One enantiomer may fit more snugly into a hydrophobic pocket of the receptor, maximizing favorable van der Waals interactions, while the other may experience steric hindrance, preventing optimal binding.

Differential Receptor Interactions: The precise positioning of the amine's nitrogen atom, influenced by the stereocenter, is crucial for forming ionic or hydrogen bonds with key residues in the receptor. Studies on related NK1 receptor antagonists have highlighted that the spatial relationship between aromatic rings and basic nitrogen atoms is critical for activity. wikipedia.org

While direct comparative data for the enantiomers of this specific compound are unavailable, SAR studies on analogous chiral amines consistently demonstrate the profound impact of stereochemistry. For example, the biocatalytic synthesis of chiral amines like (S)-butan-2-amine is an area of active research, underscoring the demand for enantiomerically pure building blocks in drug discovery. researchgate.net The isolation and evaluation of individual (R)- and (S)-isomers of this compound would be a critical step in elucidating its precise mechanism of action and optimizing its potency.

Investigating the Role of Dichloro-Substitution Pattern (2,3- vs 2,6- vs other) on Binding Profiles

In the development of neurokinin receptor antagonists, the substitution pattern on the phenyl ring has been a major focus of optimization.

3,4-Dichlorophenyl Moiety: This substitution pattern is common in a variety of potent and selective NK2 receptor antagonists. nih.govnih.gov Its inclusion in piperidone-based scaffolds resulted in compounds with excellent functional potency. nih.gov

3,5-Disubstitution: In the development of the NK1 antagonist Aprepitant (B1667566), it was discovered that a 3,5-disubstitution pattern on the benzyl (B1604629) ring, particularly with trifluoromethyl groups, conferred greater potency than the 2-methoxy substitution found in earlier benzylamine-based compounds. wikipedia.org This suggests that substitution at the meta positions can be particularly favorable for interaction with the NK1 receptor.

2,4-Dichlorophenyl Moiety: This pattern has also been explored in the synthesis of benzylamine (B48309) analogues targeting other receptors. nih.gov

The 2,3-dichloro pattern present in this compound creates a distinct electronic and steric profile compared to the more commonly studied 3,4- or 3,5-patterns. The ortho-chlorine atom can induce a conformational twist (dihedral angle) between the phenyl ring and the benzylamine side chain. This conformational restriction can be either beneficial, by locking the molecule into a bioactive conformation, or detrimental, by preventing it from adopting the necessary orientation for receptor binding. The relative potency of analogues with different dichlorination patterns provides insight into the topology of the receptor's binding pocket.

Substitution PatternObserved Role in Analogous AntagonistsPotential Influence
2,3-DichloroLess common; subject of investigation.Induces conformational twist; alters electronic profile for specific receptor interactions.
3,4-DichloroCommon in potent NK2 antagonists. nih.govnih.govProvides a favorable combination of lipophilicity and electronic properties for NK2 receptor binding.
3,5-Bis(trifluoromethyl)Key feature in potent NK1 antagonists like Aprepitant. wikipedia.orgEnhances in vivo activity and improves metabolic profile for NK1 receptor binding. wikipedia.org
2,6-DichloroInvestigated in benzylamine derivatives for other targets. nih.govCreates significant steric hindrance, potentially enforcing a specific conformation or blocking binding.

Systematic Modification of the Secondary Amine Linker and its Influence on SAR

The secondary amine linker is a crucial component, providing a basic center for potential ionic interactions with acidic residues (e.g., Aspartate) within the receptor binding site. wikipedia.org Systematic modifications of this linker can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties.

Key modifications and their expected influence include:

Altering Basicity: The basicity of the nitrogen atom can be tuned by the nature of its substituents. Incorporating the nitrogen into a less basic environment, such as a triazole ring, has been used to improve oral bioavailability in NK1 antagonists. wikipedia.org

N-Substitution: The butan-2-yl group is one of many possible substituents. Replacing it with other alkyl groups (e.g., isopropyl, tert-butyl), cycloalkyl groups (e.g., cyclopropylmethyl), or incorporating the nitrogen into a heterocyclic ring (e.g., piperidine (B6355638), morpholine) are common strategies. In related NK2 antagonists, replacing a benzyl group on a lactam nitrogen with a cyclopropylmethyl group improved metabolic stability. nih.gov

Linker Length and Rigidity: The methylene (B1212753) bridge between the phenyl ring and the amine can be extended or shortened. Studies on aprepitant-based conjugates showed that altering the linker length between the core molecule and a chelator by a single methylene unit dramatically changed binding affinity, with a propylamine (B44156) linker being optimal over ethylamine (B1201723) or butylamine (B146782) linkers. mdpi.com Incorporating the linker into a rigid ring system, such as a piperidine, can reduce conformational flexibility, which may lock the molecule in a high-affinity conformation and improve potency.

ModificationExample from Analogous CompoundsInfluence on SAR
Reduce BasicityFunctionalization of piperidine nitrogen with a 3-oxo-1,2,4-triazol-5-yl moiety. wikipedia.orgImproves oral bioavailability.
Incorporate into RingUse of a piperidine scaffold in NK1 antagonists. wikipedia.orgIncreases rigidity, enhances selectivity.
Vary Linker LengthAlkylamine linkers of different lengths on aprepitant conjugates. mdpi.comOptimal length (propyl) found for receptor binding; shorter or longer linkers decrease affinity. mdpi.com
Change N-Alkyl GroupN-cyclopropylmethyl substitution in piperidone-based NK2 antagonists. nih.govImproves metabolic stability while maintaining potency. nih.gov

Rational Design of this compound Derivatives for Enhanced Selectivity

Rational design of derivatives aims to optimize a lead compound's properties by making targeted modifications based on an established SAR. For this compound, enhancing selectivity for a specific receptor (e.g., NK1 over NK2 or NK3) would be a primary goal.

Strategies for enhancing selectivity, based on principles from related antagonists, would include:

Scaffold Hopping and Rigidification: Replacing the flexible butan-2-yl-amine portion with a more constrained heterocyclic system, such as a substituted piperidine or azetidine (B1206935), can improve selectivity. For example, replacing a piperidine with a 3-substituted azetidine in an NK2 antagonist series led to excellent potency and metabolic stability. nih.gov

Exploiting Stereochemistry: Once the more active enantiomer of the butan-2-yl group is identified (Section 5.1), its use in all subsequent designs would be standard practice to maximize potency and reduce potential off-target effects from the less active isomer.

Fine-Tuning Phenyl Substitution: Based on the binding profile of the 2,3-dichloro pattern, further modifications could be explored. This might involve shifting the chlorine atoms (e.g., to the 3,4- or 3,5-positions) or replacing one or both with other groups (e.g., trifluoromethyl, methyl) to probe interactions with different regions of the binding pocket and enhance selectivity between closely related receptor subtypes. wikipedia.org For instance, certain piperidone-based NK2 antagonists showed excellent selectivity over NK1 and NK3 receptors. nih.gov

Modulating Physicochemical Properties: Ligand lipophilic efficiency (LLE) is often used as a key metric in lead optimization to achieve a balance between potency and desirable drug-like properties, which can also influence selectivity. nih.gov Modifications to the amine linker or the butan-2-yl moiety could be made to optimize LLE.

Exploration of Conformational Preferences and Their Link to Biological Activities

Influence of the 2,3-Dichlorophenyl Group: The ortho-chlorine atom can cause steric hindrance that restricts the rotation around the bond connecting the phenyl ring to the benzylic carbon. This leads to a preferred dihedral angle, pre-organizing the molecule into a limited set of low-energy conformations. This pre-organization can be advantageous if the preferred conformation is the one recognized by the receptor (the "bioactive conformation").

Influence of the Butan-2-yl Group: This bulky, chiral group will also restrict rotation around the C-N bonds of the amine linker. The combined steric demands of the dichlorophenyl and butan-2-yl groups will significantly limit the molecule's conformational freedom.

Link to Activity: In related non-peptidic NK1 antagonists, the dihedral angle between substituents on the central scaffold has been shown to be critical for activity. wikipedia.org It is highly probable that a similar conformational requirement exists for this class of compounds. The molecule must present its key interaction points—the aromatic ring, the basic nitrogen, and the hydrophobic butan-2-yl group—in a precise spatial arrangement to achieve high-affinity binding.

Computational modeling, in conjunction with the synthesis and testing of conformationally constrained analogues (e.g., where the linker is part of a ring system), are powerful tools for probing the bioactive conformation. Understanding these conformational preferences is essential for rational drug design and for explaining the observed SAR.

Biochemical Interaction Mechanisms and Molecular Recognition of Butan 2 Yl 2,3 Dichlorophenyl Methyl Amine Non Clinical

Investigation of Enzyme Inhibition Mechanisms

There is no available data on the ability of (Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine to inhibit enzyme activity.

Binding Site Characterization (e.g., Phenylalanyl-tRNA Synthetase)

No studies have been conducted to characterize the binding site of this compound on Phenylalanyl-tRNA Synthetase or any other enzyme.

Kinetic and Thermodynamic Studies of Enzyme-Inhibitor Interactions

The kinetics and thermodynamics of this compound's potential interactions with enzymes have not been investigated.

Receptor Binding and Modulation at the Molecular Level (e.g., Dopamine (B1211576) Receptor Subtypes D2/D3)

There is no information available regarding the binding affinity or modulatory effects of this compound at dopamine D2/D3 receptors or any other receptor subtype.

Understanding Molecular Recognition through Hydrophobic Interactions and Hydrogen Bonding

Without experimental or computational studies, the specific hydrophobic interactions and hydrogen bonding patterns that would govern the molecular recognition of this compound by a biological target remain unknown.

Selectivity Determinants at the Protein-Ligand Interface

The structural features of this compound that would determine its selectivity for specific protein-ligand interfaces have not been a subject of scientific inquiry.

Academic Research Applications of the Butan 2 Yl 2,3 Dichlorophenyl Methyl Amine Scaffold

Chemical Building Block for Complex Organic Synthesis

Amines and halogenated aromatic compounds are fundamental building blocks in organic synthesis. However, no specific research has been found that documents the use of (Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine in the synthesis of more complex molecules.

Synthesis of Natural Product Analogues

The synthesis of analogues of natural products is a significant area of research aimed at improving the therapeutic properties of naturally occurring compounds. There are no documented instances of this compound being used as a starting material or intermediate in the synthesis of any natural product analogues.

Development of Novel Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry. The amine functionality within this compound could theoretically be utilized in cyclization reactions to form novel heterocyclic systems. However, no studies have been published that demonstrate this application for this specific compound.

Contributions to Medicinal Chemistry Lead Discovery (focus on chemical utility, not clinical)

The dichlorophenyl motif is present in numerous approved drugs and investigational compounds. However, the specific scaffold of this compound has not been explicitly reported in medicinal chemistry literature as a basis for lead discovery.

Scaffold for Ligand Design

A molecular scaffold serves as the core structure for the design and synthesis of new ligands that can interact with biological targets. The this compound structure contains key features—an aromatic ring and a hydrogen bond donor/acceptor—that are important for molecular recognition. Despite this, there is no evidence in the scientific literature of its use as a scaffold in the design of new ligands.

Exploration of Novel Chemical Space

The exploration of novel chemical space is crucial for the discovery of new drugs with novel mechanisms of action. Synthesizing and screening libraries of compounds based on new scaffolds is a common strategy. There are no published reports of libraries being generated from or including this compound for the purpose of exploring new chemical space.

Development of Chemical Probes for Mechanistic Biological Studies

Chemical probes are small molecules used to study biological processes and validate drug targets. The development of such probes often involves modifying a known bioactive scaffold. As there are no reports of significant biological activity for this compound, it has not been developed into a chemical probe for mechanistic studies.

Role in Organocatalysis and Asymmetric Catalysis

There is currently no specific information available in peer-reviewed literature detailing the use of this compound as an organocatalyst or in asymmetric catalysis. The general class of chiral secondary amines is well-established for its utility in a variety of asymmetric transformations, such as Michael additions, aldol reactions, and Mannich reactions. These catalysts typically operate through the formation of transient enamines or iminium ions, effectively controlling the stereochemical outcome of the reaction.

The potential for this compound to act in a similar capacity can be hypothesized due to its structural features. The stereocenter at the second position of the butyl group could provide the necessary chiral environment to influence the enantioselectivity of a reaction. The electronic nature of the 2,3-dichlorophenyl group could also play a role in modulating the reactivity and selectivity of the amine. However, without experimental data, its efficacy and applicability in these catalytic roles remain speculative.

Potential in Materials Science Research as a Functional Component

In the realm of materials science, the application of this compound as a functional component is also an underexplored area. Organic molecules with specific functionalities are often incorporated into larger systems, such as polymers or metal-organic frameworks (MOFs), to impart desired properties. For instance, the dichlorophenyl moiety could influence properties like thermal stability, solubility, and electronic characteristics. The amine group could serve as a site for further functionalization or as a coordination site for metal ions in the formation of novel materials.

Research into structurally related compounds, such as those containing dichlorobenzene units, has shown their utility in areas like liquid crystals, organic light-emitting diodes (OLEDs), and as precursors for conductive polymers. However, specific studies that leverage the unique combination of the chiral butan-2-yl group and the 2,3-dichlorophenylmethylamine scaffold in materials science are not currently available.

Emerging Research Perspectives and Future Directions for Butan 2 Yl 2,3 Dichlorophenyl Methyl Amine Research

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis and drug discovery. For a compound like (Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine, these computational tools offer a pathway to rapidly predict its properties and design novel derivatives with enhanced characteristics.

Predictive Modeling: Machine learning models, particularly deep neural networks (DNNs), can be trained on large datasets of amine-containing compounds to predict various properties such as binding affinity to specific biological targets, reactivity, and toxicity. digitellinc.comacs.org By inputting the structure of this compound into a trained model, researchers could gain insights into its potential applications without the need for extensive initial laboratory work. For instance, models trained on data for CO2 capture have been used to predict the binding energies of new amine compounds. digitellinc.comarxiv.org

Generative Design: Beyond prediction, generative AI models can propose novel molecular structures based on a desired set of properties. Starting with the scaffold of this compound, a generative model could suggest modifications to the butyl or dichlorophenyl groups to optimize for a specific function, such as enhanced efficacy as a pharmaceutical intermediate or improved material properties. digitellinc.com This approach accelerates the discovery of new compounds with tailored functionalities. acs.orgnih.gov

Reaction Optimization: AI can also be employed to optimize the synthesis of this compound. Machine learning algorithms can analyze a vast array of reaction parameters (e.g., temperature, solvent, catalyst) to predict the optimal conditions for maximizing yield and purity, thus making the synthesis more efficient and cost-effective. acs.org

Exploration of New Reactivity Modes and Transformative Reactions

The reactivity of this compound is centered around the secondary amine group and the dichlorinated aromatic ring. Future research could focus on uncovering novel reaction pathways and applying transformative synthetic methodologies.

Catalytic C-H Functionalization: A significant area of modern organic chemistry is the direct functionalization of carbon-hydrogen (C-H) bonds. For this compound, this could involve the selective activation of C-H bonds on the butyl chain or the aromatic ring to introduce new functional groups. This would provide a more direct and atom-economical route to a diverse range of derivatives compared to traditional multi-step synthetic sequences. europeanpharmaceuticalreview.com

Photoredox Catalysis: The use of visible light to drive chemical reactions has opened up new avenues in synthesis. Photoredox catalysis could enable novel transformations of this compound, such as the formation of new carbon-nitrogen or carbon-carbon bonds under mild conditions. acs.org

Multicomponent Reactions: Designing new multicomponent reactions where this compound acts as a key building block would be a powerful strategy for rapidly generating molecular complexity. mdpi.comacs.org This approach is highly valued in the synthesis of compound libraries for screening purposes.

Potential Reaction TypeDescription
C-H AminationDirect coupling of the secondary amine with a C-H bond on another molecule to form a tertiary amine. europeanpharmaceuticalreview.com
Enamine FormationReaction with aldehydes or ketones to form enamines, which are versatile intermediates in organic synthesis. libretexts.org
Imine CondensationReaction with carbonyl compounds to form iminium ions, which can then undergo further transformations. beilstein-journals.org

Mechanistic Studies at the Quantum Level

A deep understanding of the electronic structure and reactivity of this compound can be achieved through quantum mechanical calculations. These theoretical studies provide insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Studies: DFT is a powerful computational method for investigating the geometric and electronic properties of molecules. arxiv.org For this compound, DFT calculations can be used to determine the preferred conformation, the distribution of electron density, and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for predicting the molecule's reactivity and spectroscopic properties.

Modeling Reaction Mechanisms: Quantum mechanics can be used to model the entire energy profile of a chemical reaction involving this compound. This allows for the identification of transition states and intermediates, providing a detailed understanding of the reaction mechanism. Such studies are invaluable for optimizing reaction conditions and predicting the formation of byproducts. researchgate.net

Halogen Bonding and Non-covalent Interactions: The presence of two chlorine atoms on the phenyl ring introduces the possibility of halogen bonding, a type of non-covalent interaction that can influence the molecule's conformation and its interactions with other molecules. nih.govnih.gov Quantum mechanical studies can accurately describe these weak interactions, which are critical in areas such as drug design and crystal engineering. nih.govnih.govunipi.itbohrium.com

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The structural features of this compound make it a potential building block for the construction of well-defined supramolecular architectures.

Hydrogen Bonding Networks: The secondary amine group can act as both a hydrogen bond donor and acceptor, enabling the formation of extended hydrogen-bonded networks. nih.gov The specific geometry of these networks would be influenced by the steric bulk of the butan-2-yl group and the electronic nature of the dichlorophenyl ring.

Host-Guest Chemistry: The aromatic ring of this compound could participate in host-guest interactions, for example, by binding to macrocyclic hosts like cyclodextrins or calixarenes. mdpi.com Such studies could lead to the development of new sensors or drug delivery systems.

Self-Assembled Materials: Under specific conditions, molecules like this compound could self-assemble into larger, ordered structures such as gels, liquid crystals, or nanoparticles. nih.gov The properties of these materials would be dictated by the interplay of various non-covalent interactions, including hydrogen bonding, van der Waals forces, and halogen bonding.

Development of Advanced Analytical Platforms for Characterization

The accurate and comprehensive characterization of this compound and its derivatives is essential for all aspects of its research and potential application. The development of advanced analytical platforms will be crucial for this purpose.

High-Resolution Mass Spectrometry (HRMS): Techniques such as quadrupole time-of-flight (Q-TOF) and Orbitrap mass spectrometry provide highly accurate mass measurements, which are invaluable for confirming the elemental composition of newly synthesized compounds. nih.govchromatographyonline.com Tandem mass spectrometry (MS/MS) can be used to elucidate the structure of the molecule by analyzing its fragmentation pattern. nih.gov

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, more advanced techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) will be essential for unambiguously assigning the structure of complex derivatives of this compound.

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC), especially when coupled with mass spectrometry (LC-MS and GC-MS), are the workhorse techniques for assessing the purity of this compound and for separating it from complex mixtures. azolifesciences.comresearchgate.net The development of specific and sensitive methods for this compound will be important for quality control and for studying its behavior in various matrices.

Surface-Sensitive Techniques: For studying the self-assembly of this compound on surfaces, techniques like X-ray photoelectron spectroscopy (XPS) could be employed to quantify the surface density of amine groups. acs.org

Analytical TechniqueApplication for this compound
HPLC / LC-MSPurity assessment, separation from reaction mixtures, and stability studies. chromatographyonline.comazolifesciences.com
GC / GC-MSAnalysis of volatile derivatives and impurities. azolifesciences.com
HRMSAccurate mass determination and structural elucidation. nih.govchromatographyonline.com
2D NMRUnambiguous structural assignment of complex derivatives.
XPSCharacterization of self-assembled layers on surfaces. acs.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of (Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine?

  • Methodological Answer : The compound can be synthesized via reductive amination, leveraging Pd/NiO catalysts under hydrogen atmospheres. Key parameters include:

  • Catalyst loading : 1.1 wt% Pd/NiO (optimized for similar amines in ).
  • Reaction conditions : 25°C for 10 hours in inert solvents (e.g., toluene or DMF).
  • Substrate ratios : A 1:1 molar ratio of butan-2-amine to 2,3-dichlorobenzaldehyde minimizes side reactions.
    Post-synthesis, purification via filtration and solvent evaporation yields >90% purity. Alternative routes include nucleophilic substitution of pre-functionalized benzyl halides with butan-2-amine .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR (400 MHz, CDCl3_3) to confirm amine proton shifts (~1.5–2.5 ppm) and aromatic C-Cl coupling patterns .
  • Mass spectrometry (MS) : High-resolution MS (ESI+) verifies the molecular ion peak at m/z 258.08 (C11H14Cl2N_{11}H_{14}Cl_2N).
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95%) and monitor degradation products .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation (observe for discoloration or precipitate formation) .
  • Thermal stability : Conduct accelerated stability studies at 40°C for 4 weeks; analyze via TLC or HPLC for decomposition products (e.g., oxidation to ketones or chlorinated byproducts) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 2,3-dichlorophenyl group in substitution reactions?

  • Methodological Answer :

  • Electrophilic aromatic substitution (EAS) : The electron-withdrawing Cl groups direct incoming nucleophiles to the meta position. Kinetic studies using deuterated solvents (e.g., D2 _2O) can isolate rate-determining steps .
  • Pd-catalyzed coupling : The dichlorophenyl moiety participates in Suzuki-Miyaura cross-coupling (e.g., with boronic acids) under Pd(OAc)2_2 catalysis, requiring anhydrous conditions and base (K2 _2CO3_3) .

Q. How can researchers design in vitro models to assess the compound’s interaction with biological targets?

  • Methodological Answer :

  • Receptor binding assays : Use radiolabeled 3H^3H-ligands in competitive binding studies (e.g., serotonin or dopamine receptors) to measure IC50_{50} values .
  • Enzyme inhibition : Test against monoamine oxidases (MAO-A/B) via fluorometric assays with kynuramine as a substrate; monitor fluorescence quenching at 360/440 nm .

Q. How do conflicting data on environmental persistence and biodegradation pathways inform risk assessment?

  • Methodological Answer :

  • Abiotic degradation : Perform hydrolysis studies at pH 3–9 to identify chlorophenol derivatives (GC-MS analysis).
  • Biotic degradation : Use soil microcosms spiked with 14C^{14}C-labeled compound; track mineralization via CO2_2 trapping and TLC autoradiography .
  • Contradiction resolution : Compare half-lives in aerobic vs. anaerobic conditions; prioritize data from OECD 301/302 guidelines for regulatory alignment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine
Reactant of Route 2
Reactant of Route 2
(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.